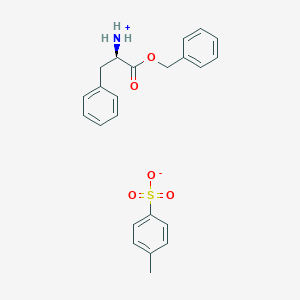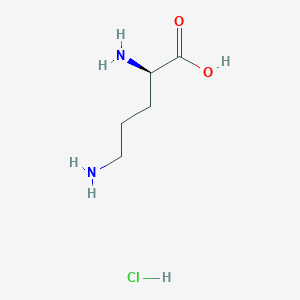
4-Aminoisoxazolidin-3-one
説明
4-Aminoisoxazolidin-3-one is a member of the class of oxazolidines. It is an isoxazolidin-3-one which is substituted at position 4 by an amino group. It is a serine derivative, a member of oxazolidines, a primary amino compound and a hydroxamic acid ester .
Molecular Structure Analysis
The molecular formula of 4-Aminoisoxazolidin-3-one is C3H6N2O2 . It has a molecular weight of 102.09 g/mol . The IUPAC name is 4-amino-1,2-oxazolidin-3-one . The InChI is InChI=1S/C3H6N2O2/c4-2-1-7-5-3(2)6/h2H,1,4H2,(H,5,6) .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Aminoisoxazolidin-3-one include a molecular weight of 102.09 g/mol and a molecular formula of C3H6N2O2 .
Relevant Papers
There are several papers that discuss 4-Aminoisoxazolidin-3-one. For example, one paper discusses the discovery of oxazolidinones as a new class of synthetic antimicrobial agent . Another paper discusses the synthesis of L-4-amino-3-isoxazolidinone, the unnatural stereoisomer of cycloserine, and its antibiotic activity .
科学的研究の応用
Stereoselective Synthesis
- Imidazolidin-4-ones, similar in structure to 4-Aminoisoxazolidin-3-one, are used in stereoselective synthesis. They act as skeletal modifications in bioactive oligopeptides and can be synthesized through reactions involving alpha-aminoamide moieties with ketones or aldehydes, resulting in stereoselective formations (Ferraz et al., 2007).
Bioactive Compound Synthesis
- Thiazolidin-4-ones, chemically related to 4-Aminoisoxazolidin-3-one, have been synthesized for their bioactive properties, particularly as antibacterial agents. They have shown inhibitory activity against pathogenic bacteria like Salmonella typhi (Kumar et al., 2016).
Antidiabetic Potential
- Research has shown the potential of thiazolidin-4-one derivatives in antidiabetic drug development. They interact with various biological targets, demonstrating significant plasma glucose-lowering activity in diabetic models (Pradhan et al., 2022).
Excitatory Amino Acid Receptor Antagonists
- Isoxazole amino acids, closely related to 4-Aminoisoxazolidin-3-one, have been developed as excitatory amino acid (EAA) receptor antagonists, showing potential in neuroprotection and pharmacology (Krogsgaard‐Larsen et al., 1991).
Biodegradation Studies
- Derivatives of 4-Aminoisoxazolidin-3-one, such as 3-amino-5-methylisoxazole, have been studied for their biodegradation properties. They are degraded by various bacteria, which has implications for bioremediation of contaminated sites (Mulla et al., 2018).
Hydrolytically Cleavable Precursors
- Imidazolidin-4-ones, structurally related to 4-Aminoisoxazolidin-3-one, have been used as precursors for the slow release of bioactive volatile carbonyl derivatives, which has applications in the controlled release of fragrances (Trachsel et al., 2012).
Anticancer Activity
- Compounds derived from 4-Aminoisoxazolidin-3-one have been evaluated for their anticancer activity. Studies have shown that some of these derivatives exhibit cytotoxic potency against specific carcinoma cell lines (Abu Bakr et al., 2016).
Enzyme Inhibition and Molecular Docking
- Novel derivatives of thiazolidin-4-one have been synthesized for enzyme inhibition and molecular docking studies. They have shown potential in antidiabetic applications and have been evaluated in various biological assays (Jangam & Wankhede, 2019).
Cytotoxic Properties
- 4-Methylideneisoxazolidin-5-ones, related to 4-Aminoisoxazolidin-3-one, have been synthesized and evaluated for their cytotoxic properties against leukemia cells. These compounds induced apoptosis and showed potential for treating drug-resistant tumors (Różalski et al., 2007).
Aldose Reductase Inhibitors
- Substituted benzenesulfonamides with isoxazolidin-3-one derivatives have been synthesized and tested for aldose reductase inhibition, displaying antioxidant activity. This has implications in managing long-term diabetic complications (Alexiou & Demopoulos, 2010).
Prodrug Design
- Research on primaquine-based imidazolidin-4-ones, related to 4-Aminoisoxazolidin-3-one, suggests their stability and potential as slow drug release prodrugs. Their hydrolysis kinetics have been extensively studied (Chambel et al., 2006).
Biological Activities
- Thiazolidin-4-ones have been studied for a range of biological activities, including antioxidant, anticancer, anti-inflammatory, and antidiabetic properties. This review highlights the influence of different substituents on these activities (Mech et al., 2021).
Palladium-Catalyzed Synthesis
- Isoxazolidines, similar to 4-Aminoisoxazolidin-3-one, have been synthesized through palladium-catalyzed carboetherification, demonstrating a new approach for constructing this type of ring system (Hay & Wolfe, 2007).
HIV-1 Inhibitors
- 2,3-Diaryl-1,3-thiazolidin-4-one derivatives have been explored as potent HIV-1 non-nucleoside reverse transcriptase inhibitors. Their structure-activity relationships and molecular modeling have been extensively studied (Tian et al., 2012).
Review on 1,3-Thiazolidin-4-ones
- A review covering the chemistry and biological activities of 1,3-Thiazolidin-4-ones, which are related to 4-Aminoisoxazolidin-3-one, provides insight into their utility in medicinal chemistry (Cunico et al., 2008).
Annulation Method for Thiazolidin-4-ones
- A base-promoted annulation method between azaoxyallyl cations and thiocarbonyls has been developed to access functionalized thiazolidin-4-one derivatives. This method offers a versatile platform for synthesizing medicinally important scaffolds (Jaiswal et al., 2019).
特性
IUPAC Name |
4-amino-1,2-oxazolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O2/c4-2-1-7-5-3(2)6/h2H,1,4H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDCUQKUCUHJBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NO1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40859074 | |
| Record name | DL-4-Aminoisoxazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40859074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminoisoxazolidin-3-one | |
CAS RN |
68-39-3, 339-72-0, 68-41-7 | |
| Record name | 4-Amino-3-isoxazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Isoxazolidinone, 4-amino-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levcycloserine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760409 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-cycloserine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154851 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-cycloserine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76029 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-4-Aminoisoxazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40859074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-4-aminoisoxazolidin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.625 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















